molecular formula C22H22N2O4 B7007327 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7007327
M. Wt: 378.4 g/mol
InChI Key: CNWUULHJDBJMAH-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, substituted with diphenyl groups Additionally, it has a methoxy group and an oxolane ring attached to an acetamide moiety

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-20(17-12-13-27-14-17)21(25)24-22-23-18(15-8-4-2-5-9-15)19(28-22)16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWUULHJDBJMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Introduction of Diphenyl Groups: The diphenyl groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Oxolane Ring: The oxolane ring is typically formed through cyclization reactions involving diols or halohydrins.

    Coupling to Form the Final Compound: The final step involves coupling the oxazole derivative with the oxolane derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the acetamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a formyl or carboxyl group, while reduction of the oxazole ring could lead to a dihydro-oxazole derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential bioactivity. The presence of the oxazole ring, which is a common motif in many bioactive molecules, suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The structural features of the compound may allow it to act as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and diphenyl groups could facilitate binding to hydrophobic pockets, while the methoxy and oxolane groups might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-oxazol-2-yl)-2-methoxyacetamide: Lacks the additional phenyl group and oxolane ring.

    N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide: Contains a thiazole ring instead of an oxazole ring.

    N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethoxy-2-(oxolan-3-yl)acetamide: Has an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxy-2-(oxolan-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both an oxazole ring and an oxolane ring, along with the methoxy group, makes it a versatile compound for various scientific and industrial applications.

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